REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]([CH2:13][OH:14])([CH2:11]O)[CH2:9][OH:10])[CH:5]=[CH:6][CH:7]=1.C(=O)(OCC)OCC.[OH-].[K+]>CCO>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2([CH2:9][OH:10])[CH2:11][O:14][CH2:13]2)[CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
mixture
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C(CO)(CO)CO
|
Name
|
|
Quantity
|
722 mg
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled off from the mixture
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
CUSTOM
|
Details
|
was 190° C.
|
Type
|
CUSTOM
|
Details
|
The residue was purified by Prep-TLC (eluted with petroleum ether:ethyl acetate=1:1)
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1)C1(COC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |